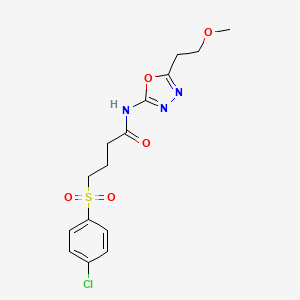![molecular formula C15H18FN3O B2929874 [2-(Azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide CAS No. 1825355-27-8](/img/structure/B2929874.png)
[2-(Azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of [2-(Azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide is not fully understood. However, it has been suggested that it exerts its therapeutic effects by targeting specific proteins and enzymes involved in various cellular processes. For example, in cancer cells, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce the expression of pro-apoptotic proteins such as Bax and caspase-3.
Biochemical and Physiological Effects:
[2-(Azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell cycle progression, and decrease the expression of anti-apoptotic proteins such as Bcl-2. In neurological disorders, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, it has been shown to have antimicrobial activity by disrupting bacterial and fungal cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of [2-(Azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide is its potential as a therapeutic agent for various diseases. It has also been shown to have low toxicity in animal studies. However, one of the limitations for lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for [2-(Azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide research. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to optimize its pharmacokinetics and pharmacodynamics for clinical use. Additionally, it could be studied in combination with other therapeutic agents to enhance its efficacy. Finally, it could also be studied for its potential as a diagnostic tool for various diseases.
Synthesemethoden
The synthesis of [2-(Azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide involves the reaction of 4-fluorobenzaldehyde and 6-aminocaproic acid to form the intermediate 4-fluoro-N-(6-oxohexyl)benzamide. This intermediate is then reacted with cyanogen bromide to yield the final product [2-(Azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide.
Wissenschaftliche Forschungsanwendungen
[2-(Azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide has been studied for its potential therapeutic applications in various fields such as cancer treatment, neurological disorders, and infectious diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In neurological disorders, it has been studied for its neuroprotective effects and potential as a treatment for Alzheimer's disease. In infectious diseases, it has been shown to have antimicrobial activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
[2-(azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c16-13-5-7-14(8-6-13)19(12-17)11-15(20)18-9-3-1-2-4-10-18/h5-8H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTMZELGDQQXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN(C#N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2929794.png)
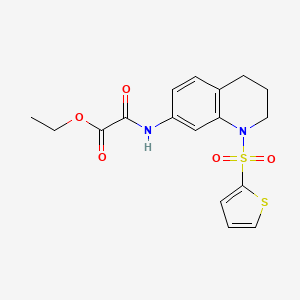
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2929799.png)
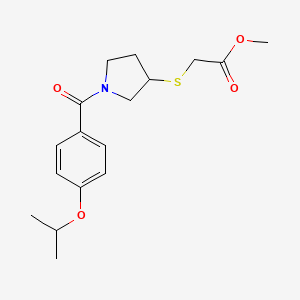
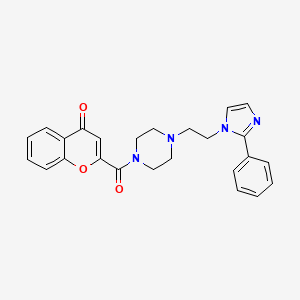
![3-Methoxy-N-methyl-N-[(1-quinolin-8-ylsulfonylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2929802.png)
![Ethyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2929803.png)
![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide](/img/structure/B2929804.png)
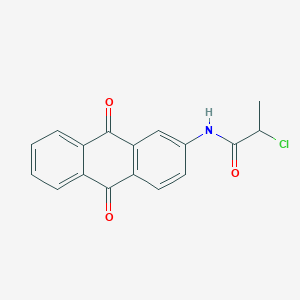
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2929806.png)
![methyl 2-chloro-5-{[2-(1H-pyrazol-4-yl)piperidin-1-yl]methyl}pyridine-3-carboxylate](/img/structure/B2929810.png)
![1-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B2929811.png)
![2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2929812.png)
